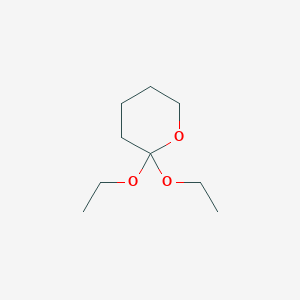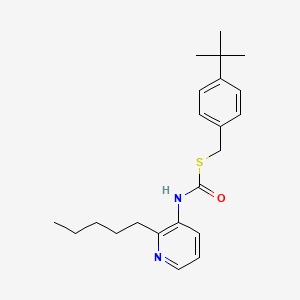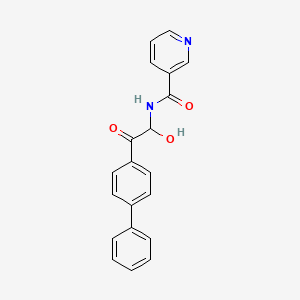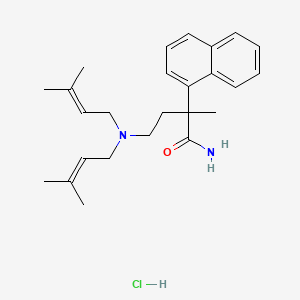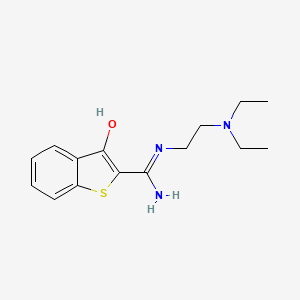![molecular formula C10H9N3OS2 B14651314 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 49545-47-3](/img/structure/B14651314.png)
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. This compound features a thiazolidinone ring substituted with a diazenyl group and a sulfanylidene group. The presence of the diazenyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methylphenyldiazonium chloride with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiazolidinone derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Industry: The compound is used in the development of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis. The diazenyl group can also interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents on the thiazolidinone ring. These compounds share similar chemical properties but differ in their biological activities and applications. For example, thiazolidinone derivatives with different aryl groups may exhibit varying degrees of antimicrobial and anticancer activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its biological activities make it a promising candidate for the development of new therapeutic agents.
Properties
CAS No. |
49545-47-3 |
|---|---|
Molecular Formula |
C10H9N3OS2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(14)11-10(15)16-9/h2-5,9H,1H3,(H,11,14,15) |
InChI Key |
JRPYTNLEOBBECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)

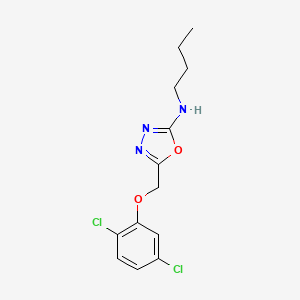

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
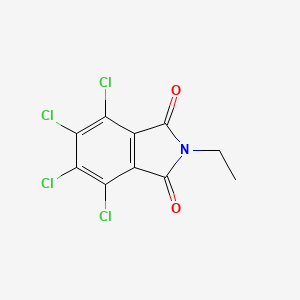

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
